(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Overview
Description
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, also referred to as Hytra, is a chiral compound that has been studied for its potential in stereoselective synthesis. The compound is known for its ability to undergo reactions that can produce enantiomerically pure products, which are valuable in the pharmaceutical industry for their enhanced efficacy and reduced side effects compared to their racemic mixtures.
Synthesis Analysis
The synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate has been explored through various chemical reactions. One notable method involves a stereoselective aldol reaction, where the compound is doubly deprotonated and reacts to form (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity. The reaction is carried out in petroleum ether and results in the formation of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol as a byproduct .
Molecular Structure Analysis
The molecular structure of related chiral complexes has been characterized through crystallographic studies. For instance, a chiral complex involving a derivative of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate with hydrated nickel(II) acetate has been synthesized and its structure determined by single-crystal X-ray diffraction. The complex exhibits a distorted octahedral geometry around the nickel center, which is coordinated by ligands and solvent molecules .
Chemical Reactions Analysis
Chemical reactions involving acetates, such as (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, have been studied on metal surfaces. For example, the chemistry of acetates on the Rh(111) surface has been examined, revealing that acetates can decompose via pathways such as C-O scission and decarboxylation, depending on the presence of coadsorbed oxygen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate derivatives have been indirectly studied through their reactions and the characterization of their reaction products. For example, the antibacterial activity of a related compound, methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, has been evaluated, indicating that such compounds can have significant biological activity .
Case Studies
Case studies involving the synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate derivatives have demonstrated the compound's utility in producing enantiomerically pure substances. For instance, the one-pot synthesis of R-1-phenylethyl acetate from acetophenone has been investigated using a combination of metal-supported catalysts and immobilized lipase, showcasing the potential of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate in cascade reactions .
Scientific Research Applications
- Application Summary : “®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate” is used in organic synthesis . It’s often used as a reagent in the synthesis of other organic compounds .
- Methods of Application/Experimental Procedures : In one procedure, a solution of ®-(+)-1,1,2-triphenyl-1,2-ethanediol and acetic anhydride in anhydrous acetonitrile is stirred at room temperature under nitrogen. A solution of scandium (III) trifluoromethanesulfonate in anhydrous acetonitrile is added over approximately 35 min. After about 8 min a white precipitate begins to appear, and the resulting mixture is stirred at room temperature under nitrogen for a total of 3 hr. The solid is filtered, washed with acetonitrile, and dried under vacuum at 40°C overnight to afford ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate .
- Results/Outcomes : The yield of the reaction is 88% .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZCXZLVDUDHP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357412 | |
Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
CAS RN |
95061-47-5 | |
Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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